molecular formula C13H10ClN5OS B2666108 1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 1058231-84-7

1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2666108
CAS No.: 1058231-84-7
M. Wt: 319.77
InChI Key: IFLUQTPVXJIAQN-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core fused with a thioether-linked ethanone moiety and a 4-chlorophenyl group. The triazolopyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymatic targets such as kinases and oxidoreductases . The thioether bridge enhances metabolic stability compared to oxygen analogs, while the 4-chlorophenyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS/c1-19-12-11(17-18-19)13(16-7-15-12)21-6-10(20)8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLUQTPVXJIAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)C3=CC=C(C=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following structural features:

  • Chlorophenyl group : Enhances lipophilicity and biological activity.
  • Triazole moiety : Known for its diverse pharmacological properties.
  • Thioether linkage : May contribute to the compound's stability and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to possess antifungal properties against various strains of fungi. The presence of the chlorophenyl group is believed to enhance the interaction with microbial cell membranes, leading to increased efficacy.

Anticancer Activity

Studies have suggested that triazole derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)12.5Apoptosis induction
MCF-7 (breast)15.0Cell cycle arrest at G2/M phase
A549 (lung)10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.

Case Studies

A recent study focused on the synthesis and biological evaluation of related triazole compounds, highlighting their potential as novel anti-cancer agents. The study reported that modifications to the triazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Another case reported the successful application of similar thioether compounds in treating fungal infections resistant to conventional therapies . This underscores the importance of exploring structural variations in enhancing biological activity.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The triazole moiety may inhibit key enzymes involved in cellular processes.
  • Disruption of Membrane Integrity : The lipophilic nature allows it to interact with cellular membranes.
  • Modulation of Signaling Pathways : It may interfere with pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural differences among triazolopyrimidine derivatives influence their physicochemical and biological properties:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Molecular Weight (g/mol)
Target Compound Triazolo[4,5-d]pyrimidine 3-Methyl, 7-(thioethanone-4-chlorophenyl) Thioether, Chlorophenyl, Ketone ~375.84 (calculated)
VAS2870 Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(benzoxazol-2-yl sulfide) Benzoxazole, Benzyl, Sulfide 407.45
TP-5 Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(4-methylpiperazinyl) Piperazine, Benzyl 335.39
RG7774 Triazolo[4,5-d]pyrimidine 3-[(1-Methyltetrazol-5-yl)methyl], 7-[(S)-pyrrolidin-3-ol], 5-tert-butyl Tetrazole, Pyrrolidinol, tert-Butyl 413.49
Compound 22 Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(4-aminophenylthio) Thioaniline, Benzyl 378.46

Key Observations:

  • Thioether vs. Oxygen Ethers : The target compound’s thioether linkage (C–S–C) enhances resistance to oxidative degradation compared to oxygen-based ethers in analogs like RG7774 .
  • Chlorophenyl vs.
  • Substituent Bulk : The tert-butyl group in RG7774 increases steric hindrance, likely reducing off-target interactions compared to the target compound’s smaller methyl group .

Q & A

Q. Why do synthetic routes for structurally similar compounds diverge in intermediate isolation steps?

  • Methodological Answer : Divergence often reflects competing reaction pathways. For instance, isolates a sodium salt intermediate before acidification, while bypasses this. Mechanistic studies (e.g., trapping intermediates with quenching agents) clarify pathway dominance. LC-MS tracking of intermediates in real-time can validate proposed routes .

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